An In-depth Technical Guide to the Chemical Properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
An In-depth Technical Guide to the Chemical Properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a hydroxyl group for synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the tetrahydropyridine nitrogen, renders it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its core chemical properties, including physical and spectroscopic data, stability, and reactivity. Detailed experimental protocols for its synthesis and typical reactions are presented, alongside its role as a key intermediate in drug discovery workflows.
Core Chemical and Physical Properties
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a white to off-white solid at room temperature. Its chemical structure and key properties are summarized below. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen atom, which can be readily removed under acidic conditions, allowing for further functionalization.[1] The hydroxymethyl group and the double bond in the tetrahydropyridine ring are key sites for a variety of chemical transformations.
Table 1: Physical and Chemical Properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| CAS Number | 203663-26-7 | [3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 317.3 ± 35.0 °C | [3] |
| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.79 ± 0.10 | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Below are the expected spectroscopic data based on its chemical structure and data from closely related compounds.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (CDCl₃, 500 MHz) δ (ppm): ~5.5-6.0 (br s, 1H, vinylic C-H), ~4.0 (br s, 2H, -CH₂-OH), ~3.9 (m, 2H, N-CH₂-C=C), ~3.5 (t, 2H, N-CH₂-CH₂), ~2.1 (m, 2H, C-CH₂-C=C), 1.47 (s, 9H, Boc -C(CH₃)₃). |
| ¹³C NMR | Expected chemical shifts (CDCl₃, 126 MHz) δ (ppm): ~154.8 (C=O, Boc), ~125.0 (vinylic C-H), ~135.0 (vinylic C), ~79.5 (Boc -C(CH₃)₃), ~67.0 (-CH₂-OH), ~43.0 (N-CH₂), ~40.0 (N-CH₂), ~28.4 (Boc -C(CH₃)₃), ~25.0 (CH₂). |
| IR (Infrared) Spectroscopy | Key absorptions (cm⁻¹): ~3400 (O-H stretch, broad), ~2975, 2870 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1650 (C=C stretch), ~1160 (C-O stretch).[4][5] |
| Mass Spectrometry (MS) | Expected m/z: 214.14 [M+H]⁺, 236.12 [M+Na]⁺. |
Experimental Protocols
Plausible Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
A plausible synthetic route to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine starts from the commercially available 4-piperidone. The synthesis involves protection of the piperidone nitrogen, followed by a Shapiro reaction to introduce the double bond, and subsequent hydroboration-oxidation to install the hydroxymethyl group.
Experimental Protocol:
-
N-Boc-4-piperidone Synthesis: To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0°C. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.
-
Synthesis of N-Boc-4-tosylhydrazone: To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add p-toluenesulfonylhydrazide (1.1 equivalents). Stir the mixture at room temperature for 4-6 hours. The product, N-Boc-4-tosylhydrazone, will precipitate out of the solution. Collect the solid by filtration and wash with cold methanol.
-
Shapiro Reaction for Alkene Formation: Suspend N-Boc-4-tosylhydrazone (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere. Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-1,2,3,6-tetrahydropyridine.
-
Hydroboration-Oxidation: To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous THF at 0°C, add a solution of borane-tetrahydrofuran complex (1 M in THF, 1.1 equivalents) dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Cool the reaction mixture back to 0°C and add a solution of sodium hydroxide (3 M aqueous solution, 3 equivalents) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents). Stir the mixture at room temperature for 2-4 hours. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Caption: Plausible synthetic pathway for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine, 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Experimental Protocol:
Dissolve N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M solution in dioxane), and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected amine. The free amine can be obtained by neutralization with a base.
Role in Drug Discovery and Development
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable building block in drug discovery due to the versatile reactivity of its functional groups.[2] The tetrahydropyridine core is a common scaffold in many biologically active compounds, particularly those targeting the central nervous system.[6][7] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule before deprotection and subsequent functionalization of the nitrogen.
Caption: General workflow for utilizing building blocks in drug discovery.
Safety and Handling
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[8] It is important to avoid contact with skin and eyes and to prevent inhalation of dust.[8] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[3]
Conclusion
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a versatile and valuable synthetic intermediate with significant applications in the field of medicinal chemistry. Its unique combination of a protected amine and a modifiable hydroxymethyl group on a tetrahydropyridine scaffold makes it an ideal starting material for the synthesis of complex molecular architectures for drug discovery programs. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective utilization in the development of novel therapeutics.
References
- 1. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 2. N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]
- 3. N-Boc-4-(hydroxyMethyl)-1,2,3,6-tetrahydropyridine | 203663-26-7 [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. MPTP - Wikipedia [en.wikipedia.org]
- 7. Neurochemical investigations in vitro with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in preparations of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
